Griseofulvin-d3

Description

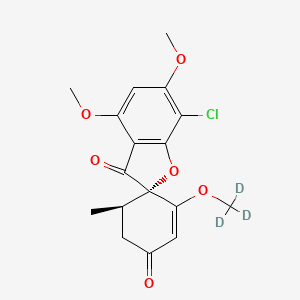

Structure

3D Structure

Properties

IUPAC Name |

(2S,5'R)-7-chloro-4,6-dimethoxy-5'-methyl-3'-(trideuteriomethoxy)spiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClO6/c1-8-5-9(19)6-12(23-4)17(8)16(20)13-10(21-2)7-11(22-3)14(18)15(13)24-17/h6-8H,5H2,1-4H3/t8-,17+/m1/s1/i4D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDUHZTYCFQRHIY-BCBJJHLGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C=C(C12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC(=O)C[C@H]([C@@]12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of Griseofulvin-d3 as an Internal Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action and application of Griseofulvin-d3 as an internal standard in the quantitative analysis of the antifungal drug Griseofulvin. By leveraging the principles of isotope dilution mass spectrometry, this compound provides a robust and reliable method for accurate quantification in complex biological matrices.

Core Principle: Isotope Dilution and the Mechanism of Action

The use of a stable isotope-labeled (SIL) internal standard, such as this compound, is the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[1][2][3] The fundamental principle lies in the near-identical physicochemical properties of the SIL internal standard to the analyte of interest. This compound is structurally identical to Griseofulvin, with the exception that three hydrogen atoms have been replaced by deuterium atoms. This subtle difference in mass allows the mass spectrometer to differentiate between the analyte and the internal standard, while their chemical similarities ensure they behave almost identically during sample preparation and analysis.

The mechanism of action of this compound as an internal standard is to compensate for variability throughout the analytical process.[4] This includes variations in sample extraction recovery, matrix effects (ion suppression or enhancement), and instrument response.[3][4] Because this compound co-elutes with Griseofulvin and experiences the same experimental conditions, the ratio of the analyte's signal to the internal standard's signal remains constant, even if the absolute signal intensity fluctuates. This constant ratio is then used to construct a calibration curve and accurately determine the concentration of Griseofulvin in unknown samples.

While deuterated standards are highly effective, it is important to be aware of potential pitfalls. In some cases, the deuterium labeling can cause a slight change in chromatographic retention time, known as the "isotope effect".[2][4] It is also crucial to ensure the isotopic purity of the internal standard and to check for the presence of any unlabeled analyte.[5][6]

Experimental Protocol: Quantification of Griseofulvin in Human Plasma using LC-MS/MS with this compound as an Internal Standard

The following is a representative experimental protocol for the determination of Griseofulvin in human plasma. This protocol is a composite of best practices in bioanalytical method development.

1. Materials and Reagents:

-

Griseofulvin reference standard

-

This compound internal standard

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Water, ultrapure

2. Preparation of Stock and Working Solutions:

-

Griseofulvin Stock Solution (1 mg/mL): Accurately weigh and dissolve Griseofulvin in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the Griseofulvin stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound in the same diluent.

3. Sample Preparation (Protein Precipitation):

-

Pipette 50 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the this compound internal standard working solution.

-

Add 150 µL of acetonitrile to precipitate plasma proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Conditions:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A linear gradient starting with a low percentage of mobile phase B, increasing to a high percentage to elute the analyte and internal standard, followed by a re-equilibration step.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Griseofulvin: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific masses to be determined during method development).

-

This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (typically precursor ion is +3 Da compared to Griseofulvin).

-

-

Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.

-

Data Presentation

The following tables represent typical quantitative data obtained during the validation of a bioanalytical method for Griseofulvin using this compound as an internal standard.

Table 1: Calibration Curve Parameters

| Parameter | Value |

| Calibration Range | 1 - 1000 ng/mL |

| Regression Model | Linear, 1/x² weighting |

| Correlation Coefficient (r²) | > 0.995 |

Table 2: Accuracy and Precision Data

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |

| LLOQ | 1 | 0.98 | 98.0 | < 15 |

| Low QC | 3 | 2.95 | 98.3 | < 10 |

| Mid QC | 50 | 51.2 | 102.4 | < 8 |

| High QC | 800 | 790.5 | 98.8 | < 7 |

LLOQ: Lower Limit of Quantification; QC: Quality Control; %CV: Percent Coefficient of Variation

Visualizations

The following diagrams illustrate the logical workflow and the core principle of using an internal standard.

Caption: Experimental workflow for the quantification of Griseofulvin.

Caption: Principle of internal standard correction for accurate quantification.

References

- 1. scispace.com [scispace.com]

- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. waters.com [waters.com]

- 5. ema.europa.eu [ema.europa.eu]

- 6. fda.gov [fda.gov]

Griseofulvin: A Comprehensive Technical Guide to its Applications in Cancer Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Griseofulvin, a long-established antifungal agent derived from Penicillium griseofulvum, has garnered significant attention for its potential as an anticancer agent.[1] Its low toxicity profile and demonstrated ability to inhibit the proliferation of various cancer cell lines make it a compelling candidate for further investigation and development in oncology.[1][2][3] This technical guide provides an in-depth overview of Griseofulvin's effects on cancer cells, focusing on its mechanism of action, relevant signaling pathways, and detailed experimental protocols for its study in a laboratory setting.

Mechanism of Action

Griseofulvin's primary antitumor activity stems from its interaction with microtubule dynamics.[4][5] Unlike some other microtubule-targeting agents, Griseofulvin does not cause significant microtubule depolymerization at lower concentrations.[4][5] Instead, it kinetically suppresses the dynamic instability of microtubules, leading to several downstream effects that culminate in cell cycle arrest and apoptosis.[4][5][6]

The key mechanisms include:

-

Inhibition of Mitotic Spindle Function: By disrupting microtubule dynamics, Griseofulvin interferes with the formation and function of the mitotic spindle, a critical structure for chromosome segregation during cell division.[1][4][7] This leads to mitotic arrest, often at the G2/M phase of the cell cycle.[4][7][8]

-

Induction of Apoptosis: The sustained mitotic arrest and cellular stress triggered by Griseofulvin activate apoptotic pathways.[1][8][9] This programmed cell death is a crucial component of its anticancer effect.

-

Inhibition of Centrosomal Clustering: In many cancer cells, which often possess an abnormal number of centrosomes, Griseofulvin inhibits the clustering of these supernumerary centrosomes.[6][10][11] This leads to the formation of multipolar spindles and subsequent mitotic catastrophe and cell death.[10][11]

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) of Griseofulvin in various cancer cell lines as reported in the literature. These values highlight the differential sensitivity of cancer cells to Griseofulvin.

| Cancer Type | Cell Line | IC50 (µM) | Reference(s) |

| Breast Cancer | MCF-7 | 17 ± 2 | [7] |

| Cervical Cancer | HeLa | 20, 75 | [1][12] |

| Colorectal Cancer | HT-29 | >20 | [1] |

| COLO-205 | >20 | [1] | |

| Leukemia | HL-60 | >20 | [1] |

| Liver Cancer | Hep 3B | >20 | [1] |

| Hep G2 | >20 | [1] | |

| Lung Cancer (NSCLC) | A549 | ~23 pg/ml (Note 1) | [13] |

| NCI-H446 | 24.58 ± 1.32 | [7] | |

| Lymphoma | Raji | 33 | [8] |

| SU-DHL-4 | 22 | [8] | |

| OCI-Ly 8 Lam 53 | 30 | [8] | |

| Myeloma | KMS 18 | 9 | [1] |

| U-266 | 18 | [1] | |

| OPM-2 | 45 | [1] | |

| RPMI-8226 | 26 | [1] | |

| MPC-11 (murine) | 44 | [1] | |

| Oral Squamous Cell Carcinoma | SCC114 | 35 | [1] |

| Testicular Germ Cell Tumor | JKT-1 | 53 ± 1.7 | [1] |

Note 1: The value for A549 cells was reported in pg/ml and is presented as such from the source.

Signaling Pathways

Griseofulvin's activity is linked to the modulation of several key signaling pathways involved in cell survival and apoptosis.

Apoptotic Signaling Pathway

Griseofulvin induces apoptosis through the intrinsic or mitochondrial pathway. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[1] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates a caspase cascade, including caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.[1][9]

Caption: Griseofulvin-induced apoptosis signaling cascade.

p53 Activation Pathway

In some cancer cell lines, such as the breast cancer cell line MCF-7, Griseofulvin treatment has been shown to lead to an increased concentration of the tumor suppressor protein p53 in fragmented nuclei resulting from mitotic abnormalities.[2][14] Activation of p53 can further contribute to cell cycle arrest and apoptosis.

Caption: p53 activation following Griseofulvin treatment.

Wnt/β-catenin Signaling Pathway

Studies in myeloma cell lines have indicated that Griseofulvin can inhibit the Wnt/β-catenin signaling pathway.[1][7] This pathway is often aberrantly activated in cancers and plays a role in cell proliferation. By reducing the phosphorylation of β-catenin, Griseofulvin can suppress this pro-proliferative signaling.[1]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to study the effects of Griseofulvin on cancer cell lines.

Cell Proliferation and Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of Griseofulvin.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a range of Griseofulvin concentrations (e.g., 0-100 µM) for a specified duration (e.g., 24, 48, or 72 hours).[1] Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Analysis by Flow Cytometry (DiOC6/Propidium Iodide Staining)

This method is used to quantify the induction of apoptosis by measuring changes in mitochondrial membrane potential and plasma membrane integrity.[8]

-

Cell Treatment: Culture and treat cells with the desired concentrations of Griseofulvin for the appropriate time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

-

Staining: Resuspend the cells in a buffer containing 3,3'-dihexyloxacarbocyanine iodide (DiOC6) and propidium iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for 15-30 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. DiOC6 will stain cells with intact mitochondrial membranes (live cells), while PI will stain cells with compromised plasma membranes (late apoptotic/necrotic cells).

-

Data Analysis: Quantify the percentage of cells in different populations (live, early apoptotic, late apoptotic/necrotic) based on their fluorescence profiles.

Experimental Workflow for Apoptosis Analysis

Caption: Experimental workflow for apoptosis detection.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of Griseofulvin on cell cycle distribution.

-

Cell Treatment and Harvesting: Treat cells with Griseofulvin as described above and harvest them.

-

Fixation: Fix the cells in cold 70% ethanol and store them at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Protein Expression Analysis

This technique is used to analyze the expression levels of specific proteins involved in apoptosis and cell cycle regulation.

-

Protein Extraction: Lyse Griseofulvin-treated and control cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, caspase-3, p53) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Synergistic Potential

Griseofulvin has shown synergistic effects when combined with other chemotherapeutic agents. For instance, in MCF-7 breast cancer cells, the combination of Griseofulvin and vincristine resulted in enhanced inhibition of cell proliferation.[1] Similarly, its combination with nocodazole has been shown to inhibit tumor growth in immunodeficient mice.[1][6] This suggests that Griseofulvin could be a valuable component of combination therapies, potentially allowing for lower doses of more toxic drugs.[1][4]

Conclusion

Griseofulvin presents a promising avenue for anticancer drug development. Its well-characterized mechanism of action, centered on the disruption of microtubule dynamics, leads to cell cycle arrest and apoptosis in a variety of cancer cell lines. The detailed protocols and data presented in this guide offer a solid foundation for researchers to explore the full therapeutic potential of this repurposed antifungal agent. Further studies, particularly focusing on its in vivo efficacy and synergistic combinations, are warranted to advance Griseofulvin towards clinical applications in oncology.

References

- 1. Frontiers | Antitumor properties of griseofulvin and its toxicity [frontiersin.org]

- 2. Griseofulvin stabilizes microtubule dynamics, activates p53 and inhibits the proliferation of MCF-7 cells synergistically with vinblastine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medindia.net [medindia.net]

- 4. Kinetic suppression of microtubule dynamic instability by griseofulvin: implications for its possible use in the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. cancertreatmentsresearch.com [cancertreatmentsresearch.com]

- 7. Antitumor properties of griseofulvin and its toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Griseofulvin Efficiently Induces Apoptosis in In Vitro Treatment of Lymphoma and Multiple Myeloma | Anticancer Research [ar.iiarjournals.org]

- 9. The anti-mitotic drug griseofulvin induces apoptosis of human germ cell tumor cells through a connexin 43-dependent molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sciencedaily.com [sciencedaily.com]

- 11. Cell Division Leads to Death: New Working Principle in Cancer Treatment - German Cancer Research Center [dkfz.de]

- 12. researchgate.net [researchgate.net]

- 13. cas.upm.edu.ph:8080 [cas.upm.edu.ph:8080]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Metabolic Pathways of Griseofulvin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Griseofulvin, a potent antifungal agent, undergoes extensive metabolism primarily in the liver, which significantly influences its bioavailability and therapeutic efficacy. This technical guide provides a comprehensive overview of the metabolic pathways of Griseofulvin, detailing its absorption, distribution, metabolism, and excretion (ADME) profile. The core focus of this document is to present quantitative data, detailed experimental protocols, and visual representations of the metabolic processes to aid researchers and drug development professionals in understanding and investigating this established antifungal drug.

Introduction

Griseofulvin is an orally administered antifungal drug used for the treatment of dermatophyte infections of the skin, hair, and nails.[1] Its therapeutic action is dependent on its deposition in keratin precursor cells, rendering newly formed keratin resistant to fungal invasion. The clinical efficacy of Griseofulvin is intrinsically linked to its pharmacokinetic properties, with its metabolism being a critical determinant of its systemic exposure and duration of action. A thorough understanding of its metabolic fate is therefore essential for optimizing its therapeutic use and for the development of new antifungal agents.

Absorption and Distribution

Griseofulvin is poorly soluble in water, which leads to variable and incomplete absorption from the gastrointestinal tract.[1] Its absorption is significantly enhanced when administered with a high-fat meal. Following absorption, Griseofulvin is distributed to various tissues, with a particular affinity for keratinized structures.

Metabolic Pathways

The primary site of Griseofulvin metabolism is the liver, where it undergoes Phase I and Phase II biotransformation reactions.[1] The principal metabolic pathways are demethylation and subsequent glucuronidation.

Phase I Metabolism: Demethylation

The initial and major metabolic transformation of Griseofulvin is demethylation, which occurs at two primary positions, leading to the formation of 6-desmethylgriseofulvin and 4-desmethylgriseofulvin.[2][3] In humans, 6-desmethylgriseofulvin is the major metabolite.[3]

The demethylation of Griseofulvin is catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. While several CYP isozymes may contribute to its metabolism, evidence strongly suggests that CYP3A4 is the major enzyme responsible for the biotransformation of Griseofulvin.[4] Griseofulvin has also been shown to be an inducer of CYP3A4. There is also evidence to suggest a potential role for CYP1A2 in Griseofulvin's metabolic interactions.[5]

Phase II Metabolism: Glucuronidation

Following demethylation, the primary metabolites, 6-desmethylgriseofulvin and 4-desmethylgriseofulvin, undergo Phase II conjugation with glucuronic acid. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) and results in the formation of more water-soluble glucuronide conjugates, which are then readily excreted.[6]

The metabolic pathway of Griseofulvin can be visualized as follows:

Quantitative Data

The following tables summarize the available quantitative data on the pharmacokinetics and metabolism of Griseofulvin.

Table 1: Pharmacokinetic Parameters of Griseofulvin

| Species | Dose | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (h) | Reference |

| Dog | 15 mg/kg (oral) | 0.52 | 1.75 | 1.55 | 0.81 | [7] |

| Human | - | - | ~4 | - | 9-21 | [1] |

Note: Pharmacokinetic parameters can vary significantly depending on the formulation and presence of food.

Table 2: Urinary Excretion of Griseofulvin and its Metabolites in Humans

| Compound | Percentage of Oral Dose Excreted in Urine | Reference |

| Unchanged Griseofulvin | < 1% | [3] |

| 6-Desmethylgriseofulvin | Major metabolite | [2] |

| 4-Desmethylgriseofulvin | Minor metabolite | [2] |

| Glucuronide Conjugates | Major form of excreted metabolites | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of Griseofulvin metabolism.

In Vitro Metabolism of Griseofulvin using Human Liver Microsomes

This protocol is designed to determine the metabolic stability of Griseofulvin and identify the metabolites formed in a controlled in vitro system.

Materials:

-

Griseofulvin

-

Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for reaction termination)

-

Internal standard (e.g., warfarin)

-

HPLC system with UV or MS detector

Procedure:

-

Prepare a stock solution of Griseofulvin in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, pre-incubate HLMs in phosphate buffer at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the Griseofulvin stock solution and the NADPH regenerating system to the HLM suspension. The final concentration of the organic solvent should be low (e.g., <1%) to avoid enzyme inhibition.

-

Incubate the reaction mixture at 37°C with gentle shaking.

-

At various time points (e.g., 0, 15, 30, 60, and 120 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Centrifuge the samples to precipitate the proteins.

-

Transfer the supernatant to a new tube and analyze the disappearance of Griseofulvin and the formation of its metabolites using a validated HPLC method.

Identification of CYP450 Isozymes Involved in Griseofulvin Metabolism

This protocol utilizes specific chemical inhibitors to identify the CYP450 isozymes responsible for Griseofulvin metabolism.

Materials:

-

Same as in section 5.1

-

Specific CYP450 inhibitors (e.g., ketoconazole for CYP3A4, furafylline for CYP1A2)

Procedure:

-

Follow the procedure outlined in section 5.1.

-

In separate reaction tubes, pre-incubate the HLMs with a specific CYP450 inhibitor for a designated time before adding Griseofulvin.

-

Run a control reaction without any inhibitor.

-

Compare the rate of Griseofulvin metabolism in the presence and absence of each inhibitor.

-

A significant reduction in the metabolic rate in the presence of a specific inhibitor indicates the involvement of that particular CYP isozyme.

HPLC Method for the Quantification of Griseofulvin and its Metabolites

This is a general protocol that can be adapted for the analysis of Griseofulvin and its metabolites in various biological matrices.[8][9][10]

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm)[9]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 20 mM sodium dihydrogen phosphate, pH 3.5) and an organic solvent (e.g., acetonitrile).[9] A typical composition could be a 55:45 (v/v) ratio of buffer to acetonitrile.[9]

-

Flow Rate: 1.0 mL/min[9]

-

Detection: UV detection at 291 nm or fluorescence detection with excitation at 300 nm and emission at 418 nm.[9] Mass spectrometry can also be used for more sensitive and specific detection.

Sample Preparation (Plasma):

-

To a 100 µL plasma sample, add an equal volume of acetonitrile containing a suitable internal standard (e.g., warfarin).[8][9]

-

Vortex the mixture to precipitate proteins.[8]

-

Centrifuge the sample.[8]

-

Dilute the supernatant with the mobile phase buffer before injection into the HPLC system.[9]

Conclusion

The metabolism of Griseofulvin is a complex process primarily driven by hepatic demethylation via CYP3A4, followed by glucuronidation. The inherent variability in its absorption and metabolism underscores the importance of continued research to optimize its clinical use. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the metabolic pathways of Griseofulvin and to apply this knowledge in the broader context of antifungal drug development. The provided visualizations offer a clear and concise representation of the key metabolic events and experimental workflows, facilitating a deeper understanding of this important therapeutic agent.

References

- 1. [Griseofulvin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Griseofulvin: An Updated Overview of Old and Current Knowledge - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. drugs.com [drugs.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Development and Validation of a HPLC Method to Determine Griseofulvin in Rat Plasma: Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development and validation of a HPLC method to determine griseofulvin in rat plasma: application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jyoungpharm.org [jyoungpharm.org]

Methodological & Application

Application Note: High-Throughput Quantification of Griseofulvin in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the antifungal drug Griseofulvin in human plasma. The method utilizes Griseofulvin-d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision, making it suitable for pharmacokinetic studies and therapeutic drug monitoring. A streamlined protein precipitation procedure is employed for sample preparation, enabling high-throughput analysis. Chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, and detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method was validated for linearity, accuracy, precision, and recovery.

Introduction

Griseofulvin is an antifungal agent used to treat dermatophyte infections of the skin, hair, and nails.[1] Accurate measurement of its concentration in plasma is crucial for pharmacokinetic and bioequivalence studies.[2] LC-MS/MS offers superior sensitivity and specificity compared to other analytical techniques for this purpose.[2] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis as it effectively compensates for variability in sample preparation and matrix effects.[3][4][5] This note provides a detailed protocol for a high-throughput LC-MS/MS method for Griseofulvin quantification in human plasma.

Experimental

Materials and Reagents

-

Griseofulvin certified reference standard

-

This compound certified reference standard[6]

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Human plasma (K2-EDTA)

Instrumentation

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A C18 reversed-phase column (e.g., Hypersil GOLD 50 x 2.1 mm, 1.9 µm or equivalent).

Standard Solutions Preparation

-

Griseofulvin Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Griseofulvin in methanol.

-

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Dissolve this compound in methanol.[6]

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Griseofulvin stock solution with 50:50 (v/v) methanol:water.

-

Internal Standard Spiking Solution (100 ng/mL): Dilute the this compound stock solution with methanol.

Sample Preparation

-

Label microcentrifuge tubes for calibration standards, quality controls (QCs), and unknown samples.

-

Add 50 µL of the appropriate standard or QC working solution or 50 µL of blank plasma for unknown samples.

-

To each tube, add 10 µL of the 100 ng/mL this compound internal standard spiking solution.

-

Add 150 µL of acetonitrile (protein precipitation agent) to each tube.

-

Vortex mix for 1 minute to ensure complete protein precipitation.

-

Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean 96-well plate or HPLC vials.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography Conditions

| Parameter | Value |

| Column | C18 Reversed-Phase (e.g., Hypersil GOLD 50 x 2.1 mm, 1.9 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 30% B to 95% B in 2.0 min, hold at 95% B for 0.5 min, return to 30% B in 0.1 min, and re-equilibrate for 0.9 min |

| Total Run Time | 3.5 minutes |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

| Curtain Gas | 35 psi |

| Collision Gas | Nitrogen |

MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Griseofulvin | 353.1 | 215.0 | 27 |

| This compound (IS) | 356.1 | 218.0 | 27 |

Note: The product ion for this compound is predicted based on a +3 Da shift from the parent compound, assuming the deuterium labels are not lost during fragmentation. This should be confirmed experimentally.

Results and Discussion

Method Validation

The method was validated according to regulatory guidelines for bioanalytical method validation. The following parameters were assessed:

-

Linearity: The calibration curve was linear over the concentration range of 5 to 5000 ng/mL with a correlation coefficient (r²) of >0.99.

-

Accuracy and Precision: The intra- and inter-day accuracy and precision were within ±15% for all QC levels (Low, Mid, High) and within ±20% for the Lower Limit of Quantification (LLOQ).

-

Recovery: The extraction recovery of Griseofulvin was consistent and reproducible across all QC levels.

-

Matrix Effect: No significant matrix effect was observed, demonstrating the selectivity of the method. The use of this compound effectively compensated for any minor matrix-induced ion suppression or enhancement.

Data Presentation

Table 1: Quantitative Data Summary

| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Linearity Range (ng/mL) | LLOQ (ng/mL) |

| Griseofulvin | ~1.8 | 353.1 | 215.0 | 5 - 5000 | 5 |

| This compound | ~1.8 | 356.1 | 218.0 | N/A | N/A |

Table 2: Method Validation Summary (Accuracy and Precision)

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 5 | ≤ 10 | 95 - 105 | ≤ 15 | 90 - 110 |

| Low QC | 15 | ≤ 8 | 97 - 103 | ≤ 10 | 92 - 108 |

| Mid QC | 250 | ≤ 7 | 98 - 102 | ≤ 9 | 94 - 106 |

| High QC | 4000 | ≤ 6 | 99 - 101 | ≤ 8 | 96 - 104 |

Visualizations

Caption: Experimental workflow from sample preparation to data analysis.

Caption: Logical flow of bioanalytical method validation.

Conclusion

The LC-MS/MS method described provides a rapid, sensitive, and reliable approach for the quantification of Griseofulvin in human plasma. The use of a deuterated internal standard, this compound, ensures the accuracy and precision of the results. The simple protein precipitation sample preparation protocol allows for high-throughput analysis, making this method well-suited for large-scale pharmacokinetic studies in drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Electrospray ionization LC-MS/MS validated method to quantify griseofulvin in human plasma and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lcms.cz [lcms.cz]

- 4. Home - Cerilliant [cerilliant.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. This compound solution 1 mg/mL in acetonitrile, certified reference material, ampule of 1 mL, Cerilliant® | Sigma-Aldrich [sigmaaldrich.com]

Application Note: High-Throughput Quantification of Griseofulvin in Human Plasma by LC-MS/MS Using Griseofulvin-d3 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Griseofulvin is an antifungal drug used to treat a variety of skin and nail infections. Accurate measurement of its concentration in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of griseofulvin in human plasma. The use of a stable isotope-labeled internal standard, Griseofulvin-d3, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.[1]

Principle

The method involves the precipitation of plasma proteins, followed by chromatographic separation of griseofulvin and the internal standard (IS), this compound, on a reverse-phase HPLC column. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The concentration of griseofulvin is determined from the peak area ratio of the analyte to the internal standard.

Experimental Protocols

1. Materials and Reagents

-

Griseofulvin analytical standard (Sigma-Aldrich)

-

This compound internal standard (Cerilliant®)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (drug-free)

2. Standard Solutions and Quality Control (QC) Samples

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of griseofulvin and this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the griseofulvin stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in acetonitrile.

-

Calibration Curve (CC) Standards and Quality Control (QC) Samples: Spike drug-free human plasma with the appropriate working standard solutions to obtain final concentrations for the calibration curve and QC samples.

3. Sample Preparation

-

Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 200 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile) to each tube.

-

Vortex mix for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer 150 µL of the supernatant to an HPLC vial for analysis.

4. LC-MS/MS Instrumentation and Conditions

-

HPLC System: Shimadzu Nexera X2 or equivalent

-

Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)[2][3][4]

-

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: 0.1% Formic acid in acetonitrile

-

-

Gradient Elution:

| Time (min) | %A | %B |

| 0.0 | 70 | 30 |

| 1.0 | 70 | 30 |

| 3.0 | 10 | 90 |

| 4.0 | 10 | 90 |

| 4.1 | 70 | 30 |

| 5.0 | 70 | 30 |

-

Flow Rate: 0.8 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

MRM Transitions:

| Compound | Q1 Mass (m/z) | Q3 Mass (m/z) |

| Griseofulvin | 353.1 | 257.1 |

| This compound | 356.1 | 260.1 |

Data Presentation

Table 1: Calibration Curve for Griseofulvin in Human Plasma

| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | Accuracy (%) |

| 1 | 0.012 | 102.5 |

| 5 | 0.058 | 98.7 |

| 10 | 0.115 | 99.1 |

| 50 | 0.592 | 101.3 |

| 100 | 1.180 | 100.5 |

| 500 | 5.950 | 99.8 |

| 1000 | 11.920 | 99.3 |

| 2000 | 23.850 | 99.6 |

Linear Range: 1 - 2000 ng/mL Correlation Coefficient (r²): >0.998

Table 2: Accuracy and Precision of the Method

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |

| LLOQ | 1 | 1.03 | 103.0 | 4.5 | 6.8 |

| Low | 3 | 2.95 | 98.3 | 3.8 | 5.5 |

| Medium | 150 | 152.1 | 101.4 | 2.5 | 4.1 |

| High | 1500 | 1489.5 | 99.3 | 2.1 | 3.7 |

Mandatory Visualizations

Caption: Experimental workflow for plasma sample preparation and analysis.

Conclusion

This application note provides a detailed protocol for the sensitive and accurate quantification of griseofulvin in human plasma using this compound as an internal standard. The simple protein precipitation extraction procedure and the robust LC-MS/MS method make it suitable for high-throughput analysis in clinical and research settings. The method demonstrates excellent linearity, accuracy, and precision, meeting the requirements for bioanalytical method validation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Development and Validation of a HPLC Method to Determine Griseofulvin in Rat Plasma: Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Development and Validation of a HPLC Method to Determine Griseofulvin in Rat Plasma: Application to Pharmacokinetic Studies | Semantic Scholar [semanticscholar.org]

- 4. Development and validation of a HPLC method to determine griseofulvin in rat plasma: application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Drug Metabolism Studies Using Griseofulvin-d3

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing Griseofulvin-d3 in in vitro drug metabolism studies. The following sections offer comprehensive methodologies for assessing metabolic stability and cytochrome P450 (CYP) enzyme induction, crucial for characterizing the drug-drug interaction potential of new chemical entities.

Introduction

Griseofulvin, an antifungal agent, is a known inducer of cytochrome P450 enzymes, particularly CYP3A4. Its deuterated analog, this compound, serves as a valuable tool in in vitro drug metabolism studies. The incorporation of deuterium atoms provides a distinct mass signature, facilitating unambiguous quantification by mass spectrometry and allowing for precise differentiation from its metabolites. These studies are essential for understanding a compound's metabolic fate and its potential to alter the metabolism of co-administered drugs.

Data Presentation: Quantitative Summary

The following tables summarize key quantitative parameters for the experimental protocols described herein.

Table 1: Recommended Concentrations for In Vitro Studies

| Parameter | This compound Concentration Range | Notes |

| Metabolic Stability Assay | 0.1 - 10 µM | Initial screening can be performed at 1 µM. A broader range is recommended for determining Michaelis-Menten kinetics. |

| CYP3A4 Induction (Hepatocytes) | 1 - 50 µM | Griseofulvin is a moderate inducer. Concentrations should be selected to capture the full dose-response curve and determine the EC50. |

| PXR Activation Assay | 0.1 - 25 µM | To assess the direct interaction with the pregnane X receptor, a key regulator of CYP3A4 expression. |

Table 2: Typical EC50 and Fold Induction Values for Griseofulvin (Non-deuterated)

| In Vitro System | Endpoint | Typical EC50 (µM) | Typical Max Fold Induction | Reference Compounds (Positive Controls) |

| Human Hepatocytes | CYP3A4 mRNA | ~10 - 20 | 5 - 15 fold | Rifampicin (10 µM) |

| Human Hepatocytes | CYP3A4 Activity | ~15 - 30 | 3 - 10 fold | Rifampicin (10 µM) |

| PXR Reporter Assay | Luciferase Activity | ~5 - 15 | 2 - 5 fold | Rifampicin (1 µM) |

Note: EC50 and fold induction values can vary depending on the specific cell line, donor variability, and experimental conditions.

Experimental Protocols

Metabolic Stability of this compound in Human Liver Microsomes

This protocol determines the rate at which this compound is metabolized by human liver microsomes, providing an estimate of its intrinsic clearance.

Materials:

-

This compound

-

Pooled Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (100 mM, pH 7.4)

-

Acetonitrile (ACN)

-

Internal Standard (IS) solution (e.g., a structurally similar, stable compound)

-

96-well plates

-

Incubator/shaker (37°C)

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixtures:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

-

In a 96-well plate, add phosphate buffer.

-

Add the HLM to a final protein concentration of 0.5 mg/mL.

-

Add this compound to the desired final concentrations (e.g., 0.1, 1, 10 µM). The final DMSO concentration should be ≤ 0.1%.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

-

Initiation of Reaction:

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

-

-

Time-Point Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.

-

-

Sample Processing:

-

Centrifuge the plate at 3000 x g for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a new plate for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples to quantify the remaining concentration of this compound at each time point.

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate this compound and its metabolites.

-

Mass Spectrometry: Use multiple reaction monitoring (MRM) in positive ion mode.

-

This compound transition: Monitor the specific parent > fragment ion transition.

-

Metabolite transitions: Monitor for the expected deuterated demethylated metabolites (4-demethylthis compound and 6-demethylthis compound).

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of this compound remaining versus time.

-

The slope of the linear portion of the curve represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) in µL/min/mg protein.

CYP3A4 Induction Potential of this compound in Cultured Human Hepatocytes

This protocol assesses the ability of this compound to induce the expression and activity of CYP3A4 in primary human hepatocytes.

Materials:

-

Cryopreserved or fresh plateable human hepatocytes

-

Hepatocyte culture medium and supplements

-

Collagen-coated plates

-

This compound

-

Rifampicin (positive control for CYP3A4 induction)

-

Vehicle control (e.g., DMSO)

-

CYP3A4 probe substrate (e.g., midazolam or testosterone)

-

Reagents for quantifying CYP3A4 activity (e.g., LC-MS/MS for metabolite formation) or mRNA levels (qRT-PCR)

-

Cell viability assay reagents (e.g., MTT or LDH)

Procedure:

-

Hepatocyte Culture:

-

Thaw and plate human hepatocytes according to the supplier's instructions in collagen-coated plates.

-

Allow the cells to attach and form a monolayer (typically 24-48 hours).

-

-

Treatment:

-

Prepare treatment media containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM), a positive control (e.g., 10 µM Rifampicin), and a vehicle control (e.g., 0.1% DMSO).

-

Replace the culture medium with the treatment media daily for 48-72 hours.

-

-

Assessment of CYP3A4 Activity:

-

After the treatment period, wash the cells with warm buffer.

-

Incubate the cells with a CYP3A4 probe substrate (e.g., midazolam) for a specified time (e.g., 30-60 minutes).

-

Collect the supernatant and analyze the formation of the specific metabolite (e.g., 1'-hydroxymidazolam) by LC-MS/MS.

-

-

Assessment of CYP3A4 mRNA Expression (Optional):

-

After treatment, lyse the cells and extract total RNA.

-

Perform quantitative real-time PCR (qRT-PCR) to measure the relative expression of CYP3A4 mRNA, normalized to a housekeeping gene.

-

-

Cell Viability Assay:

-

Perform a cell viability assay to ensure that the observed induction is not due to cytotoxicity.

-

Data Analysis:

-

CYP3A4 Activity: Calculate the fold induction by dividing the rate of metabolite formation in the this compound treated wells by the rate in the vehicle control wells.

-

CYP3A4 mRNA Expression: Calculate the fold change in mRNA expression relative to the vehicle control.

-

Plot the fold induction versus the this compound concentration to generate a dose-response curve and determine the EC50 value.

Visualizations

Application of Griseofulvin-d3 in Pharmacokinetic Studies: Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Griseofulvin-d3, a deuterated stable isotope of the antifungal drug Griseofulvin, in pharmacokinetic (PK) research. The inclusion of detailed experimental protocols, data presentation, and workflow diagrams is intended to facilitate the design and execution of robust pharmacokinetic studies.

Introduction

Griseofulvin is an antifungal agent used to treat dermatophyte infections. Understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for optimizing its therapeutic efficacy and safety. This compound serves as an ideal internal standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative mass spectrometry because it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to highly accurate and precise quantification of the parent drug in biological matrices.

Data Presentation: Pharmacokinetic Parameters of Griseofulvin

The following tables summarize key pharmacokinetic parameters of Griseofulvin observed in various preclinical and clinical studies. This data provides a baseline for researchers designing new pharmacokinetic investigations.

Table 1: Pharmacokinetic Parameters of Griseofulvin in Dogs following a Single Oral Dose

| Parameter | Value | Conditions |

| Cmax | 0.52 µg/mL | 15 mg/kg oral dose[2][3] |

| Tmax | 1.75 h | 15 mg/kg oral dose[2] |

| AUC0–12 | 1.55 µg·h/mL | 15 mg/kg oral dose[2][3] |

| Clearance | 51.78 L/kg/h | 15 mg/kg oral dose[3] |

| Half-life (t1/2) | 0.81 h | 15 mg/kg oral dose[3] |

Table 2: Pharmacokinetic Parameters of Griseofulvin in Rats following a Single Intravenous Dose

| Parameter | Value | Conditions |

| Half-life (t1/2) in blood | 71.0 min | 20 mg/kg IV dose[4] |

| Half-life (t1/2) in skin suction blister fluid | 70.4 min | 20 mg/kg IV dose[4] |

| Half-life (t1/2) in cutis | 74.6 min | 20 mg/kg IV dose[4] |

| Cmax in skin suction blister fluid | 2.35 ± 0.36 µg/mL | 20 mg/kg IV dose[4] |

| Tmax in skin suction blister fluid | 60 min | 20 mg/kg IV dose[4] |

| Cmax in cutis | 13.9 ± 0.5 µg/mL | 20 mg/kg IV dose[4] |

| Tmax in cutis | 20 min | 20 mg/kg IV dose[4] |

Table 3: Pharmacokinetic Parameters of Griseofulvin in Healthy Human Volunteers following a Single Oral Dose

| Parameter | Value | Conditions |

| Cmax | > two times higher with LDE tablet vs. IR tablet | 125 mg, fasted state[5] |

| Tmax | > 3 h shorter with LDE tablet vs. IR tablet | 125 mg, fasted state[5] |

| AUC | 65-77% larger with LDE tablet vs. IR tablet | 125 mg, fasted state[5] |

| Half-life (t1/2) | 9-21 hours | General[6] |

LDE: Lyophilized dry emulsion; IR: Immediate release

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study of Griseofulvin in Rats

This protocol describes a typical pharmacokinetic study in a rodent model to determine the plasma concentration-time profile of Griseofulvin.

1. Animal Model:

-

Species: Male Wistar rats (or other suitable strain)

-

Weight: 200-250 g

-

Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water. Animals should be fasted overnight before dosing.

2. Dosing:

-

Drug: Griseofulvin

-

Dose: 100 mg/kg (as a single dose)[7]

-

Route of Administration: Oral gavage

-

Vehicle: A suitable vehicle for oral administration, such as a suspension in 0.5% carboxymethylcellulose.

3. Blood Sampling:

-

Collection Times: Pre-dose (0 h), and at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

-

Procedure: Collect approximately 0.25 mL of blood from the tail vein (or other appropriate site) into tubes containing an anticoagulant (e.g., EDTA).

-

Sample Processing: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma. Store the plasma samples at -80°C until analysis.

4. Bioanalysis (LC-MS/MS):

-

See Protocol 2 for the detailed analytical method.

5. Pharmacokinetic Analysis:

-

Use non-compartmental analysis to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC0-t, AUC0-inf, t1/2, clearance (CL), and volume of distribution (Vd).

Figure 1. Workflow for a rodent pharmacokinetic study.

Protocol 2: Quantification of Griseofulvin in Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol outlines a sensitive and specific method for the quantification of Griseofulvin in plasma samples.

1. Sample Preparation (Solid Phase Extraction):

-

Thaw plasma samples at room temperature.

-

To 100 µL of plasma, add 10 µL of this compound internal standard working solution (concentration to be optimized during method development).

-

Vortex for 30 seconds.

-

Add 200 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute and then centrifuge at 10,000 rpm for 5 minutes.

-

Load the supernatant onto a pre-conditioned solid-phase extraction (SPE) cartridge.

-

Wash the cartridge with an appropriate solvent (e.g., 5% methanol in water).

-

Elute the analyte and internal standard with an appropriate elution solvent (e.g., methanol).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

-

Liquid Chromatography (LC):

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), positive mode

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Griseofulvin: Precursor ion > Product ion (to be determined by direct infusion and optimization)

-

This compound: Precursor ion > Product ion (to be determined by direct infusion and optimization)

-

-

Optimize instrument parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.

-

3. Method Validation:

-

Validate the method according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.

-

A typical linear range for Griseofulvin in plasma is 20-3000 ng/mL.[8]

Figure 2. Bioanalytical workflow for Griseofulvin quantification.

Logical Relationship: Role of this compound

The use of a stable isotope-labeled internal standard is a critical component of robust quantitative bioanalysis. The following diagram illustrates the logical relationship and the advantage of using this compound.

Figure 3. Rationale for using a stable isotope-labeled internal standard.

References

- 1. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]

- 2. mdpi.com [mdpi.com]

- 3. Solubility and Pharmacokinetic Profile Improvement of Griseofulvin through Supercritical Carbon Dioxide-Assisted Complexation with HP-γ-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of griseofulvin in blood and skin suction blister fluid of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Relative bioavailability of griseofulvin lyophilized dry emulsion tablet vs. immediate release tablet: a single-dose, randomized, open-label, six-period, crossover study in healthy adult volunteers in the fasted and fed states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Griseofulvin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Acute effects of griseofulvin on the pharmacokinetics and pharmacodynamics of warfarin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Electrospray ionization LC-MS/MS validated method to quantify griseofulvin in human plasma and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Griseofulvin-d3 Detection by Electrospray Ionization Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sensitive and specific detection of Griseofulvin-d3, a deuterated internal standard for the antifungal drug Griseofulvin, using Electrospray Ionization (ESI) tandem mass spectrometry (MS/MS). The following sections outline the optimized ESI settings, liquid chromatography conditions, sample preparation procedures, and data analysis parameters.

Introduction

Griseofulvin is an antifungal agent used to treat dermatophyte infections. In pharmacokinetic and bioequivalence studies, a stable isotope-labeled internal standard, such as this compound, is crucial for accurate quantification by mass spectrometry.[1] Electrospray ionization (ESI) is the preferred ionization technique for Griseofulvin analysis due to its high sensitivity and specificity, particularly when coupled with tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.[1][2] This document details a robust method for the analysis of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

A validated LC-MS/MS method has been established for the quantification of Griseofulvin in biological matrices.[1] The following parameters can be adapted for the detection of this compound.

Liquid Chromatography (LC) Parameters

| Parameter | Value |

| Column | Hypersil, Hypurity C18 reverse phase column |

| Mobile Phase | 0.05% Formic acid in water:acetonitrile (30:70, v/v) |

| Flow Rate | Isocratic |

| Injection Volume | 5 µL |

| Total Run Time | 3.0 min |

Table 1: Recommended Liquid Chromatography Parameters.[1]

Electrospray Ionization (ESI) and Mass Spectrometry (MS) Parameters

Positive ion mode ESI is recommended for the analysis of Griseofulvin and its deuterated analog. The following table summarizes the key MS parameters.

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Instrument | Triple quadrupole mass analyzer (e.g., API-3000) |

| Interface | Turbo ion spray interface |

Table 2: Mass Spectrometry Parameters.[1]

Multiple Reaction Monitoring (MRM) Transitions

The MRM transitions are crucial for the selective detection and quantification of the analyte and internal standard.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Griseofulvin | 353.1 | 164.9 | 16 |

| 353.1 | 214.9 | 24 | |

| This compound | 356.1 | 164.9 | 16 |

| 356.1 | 217.9 | 24 |

Table 3: MRM Transitions for Griseofulvin and this compound.[3] The transitions for this compound are predicted based on the stable isotope label.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) from Plasma

This protocol is adapted from a validated method for Griseofulvin extraction from human plasma.[1]

Materials:

-

Plasma samples

-

This compound internal standard solution

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Methanol (for conditioning and elution)

-

Water (for washing)

-

Nitrogen evaporator

-

Reconstitution solution (e.g., mobile phase)

Procedure:

-

Spike: To a known volume of plasma sample, add a specific amount of this compound internal standard solution.

-

Condition SPE Cartridge: Condition the SPE cartridge by passing methanol followed by water.

-

Load Sample: Load the plasma sample onto the conditioned SPE cartridge.

-

Wash: Wash the cartridge with water to remove interfering substances.

-

Elute: Elute the analyte and internal standard with methanol.

-

Evaporate: Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute: Reconstitute the residue in a known volume of the mobile phase.

-

Inject: Inject the reconstituted sample into the LC-MS/MS system.

Instrument Operation

-

System Equilibration: Equilibrate the LC-MS/MS system with the mobile phase until a stable baseline is achieved.

-

Sequence Setup: Set up the injection sequence including blanks, calibration standards, quality control samples, and unknown samples.

-

Data Acquisition: Acquire data in MRM mode using the transitions specified in Table 3.

Data Analysis

-

Peak Integration: Integrate the chromatographic peaks for both this compound and, if applicable, Griseofulvin.

-

Calibration Curve: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

-

Quantification: Determine the concentration of the analyte in the unknown samples using the regression equation from the calibration curve.

Visualizations

Caption: Experimental workflow from sample preparation to data analysis.

Caption: Key ESI parameters influencing ion generation and transmission.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Chromatographic Separation of Griseofulvin and Griseofulvin-d3

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the chromatographic separation of Griseofulvin and its deuterated internal standard, Griseofulvin-d3. The information is presented in a question-and-answer format to directly address common issues and provide practical guidance.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the chromatographic analysis of Griseofulvin and this compound.

Q1: Why am I observing poor peak shape (tailing or fronting) for Griseofulvin and/or this compound?

A1: Poor peak shape is a common issue in liquid chromatography and can be caused by several factors.

-

Secondary Interactions: Griseofulvin, with its polar functional groups, can interact with residual silanol groups on the silica-based stationary phase of the column. This can lead to peak tailing.

-

Column Overload: Injecting too much sample onto the column can lead to peak fronting.

-

Solution: Reduce the concentration of your sample or decrease the injection volume.

-

-

Inappropriate Injection Solvent: If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion.

-

Solution: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.

-

-

Column Contamination or Degradation: Accumulation of matrix components on the column frit or at the head of the column can lead to poor peak shape.

-

Solution: Use a guard column to protect the analytical column. If the column is contaminated, try flushing it with a strong solvent. If the problem persists, the column may need to be replaced.

-

Q2: My retention times are shifting from one injection to the next. What could be the cause?

A2: Retention time variability can compromise the reliability of your results. Here are some common causes and solutions:

-

Inconsistent Mobile Phase Composition:

-

Solution: Ensure your mobile phase is well-mixed and degassed. If you are using online mixing, check that the pump is functioning correctly. Preparing the mobile phase fresh daily is recommended.

-

-

Fluctuations in Column Temperature:

-

Solution: Use a column oven to maintain a constant and consistent temperature. Even small fluctuations in ambient temperature can affect retention times.

-

-

Column Equilibration: Insufficient equilibration time between injections can lead to drifting retention times, especially in gradient elution.

-

Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A general rule of thumb is to allow 10-20 column volumes for equilibration.

-

-

Changes in Flow Rate:

-

Solution: Check for leaks in the system and ensure the pump is delivering a consistent flow rate.

-

Q3: I am not getting adequate separation (resolution) between Griseofulvin and this compound.

A3: While Griseofulvin and this compound are chemically very similar, chromatographic separation can sometimes be challenging.

-

Isocratic Elution: In some cases, deuterated internal standards can elute slightly earlier than their non-deuterated counterparts.

-

Solution: While baseline separation is not strictly necessary for mass spectrometric detection, ensuring consistent peak shapes and co-elution is important for accurate quantification. If you observe significant separation, you can try adjusting the mobile phase composition. A slight decrease in the organic solvent percentage may increase retention and improve resolution.

-

-

Gradient Elution: The gradient profile can be optimized to improve separation.

-

Solution: A shallower gradient may improve the resolution between closely eluting peaks.

-

Q4: I am experiencing signal suppression or enhancement (matrix effects) in my LC-MS/MS analysis. How can I mitigate this?

A4: Matrix effects, where co-eluting compounds from the sample matrix interfere with the ionization of the analyte and internal standard, are a common challenge in LC-MS/MS.

-

Improve Sample Preparation:

-

Solution: More effective sample cleanup can remove interfering matrix components. Consider using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) instead of a simple protein precipitation.

-

-

Optimize Chromatography:

-

Solution: Adjusting the chromatographic conditions to separate the analytes from the matrix interferences can be effective. This may involve changing the mobile phase, gradient profile, or even the column chemistry.

-

-

Use a Stable Isotope-Labeled Internal Standard:

-

Solution: this compound is an ideal internal standard as it co-elutes with Griseofulvin and experiences similar matrix effects, thus providing accurate correction during quantification. Ensure that the internal standard concentration is appropriate and that it does not contribute to the analyte signal (isotopic crosstalk).

-

Q5: I am observing isotopic crosstalk between this compound and Griseofulvin in my mass spectrometer. What should I do?

A5: Isotopic crosstalk can occur when the isotopic purity of the internal standard is not 100% or when there is in-source fragmentation.

-

Check the Purity of the Internal Standard:

-

Solution: Ensure that the this compound standard is of high isotopic purity and is not contaminated with unlabeled Griseofulvin.

-

-

Optimize Mass Spectrometer Parameters:

-

Solution: Adjusting the collision energy and other MS parameters can sometimes minimize in-source fragmentation that may lead to crosstalk.

-

-

Select Appropriate MRM Transitions:

-

Solution: Choose MRM transitions that are specific to each compound and have minimal overlap.

-

Frequently Asked Questions (FAQs)

Q1: What are the recommended LC-MS/MS parameters for the analysis of Griseofulvin and this compound?

A1: The optimal parameters should be determined empirically in your laboratory. However, the following table provides a good starting point based on available literature.

| Parameter | Griseofulvin | This compound |

| Precursor Ion (m/z) | 353.1 | ~356.1 (experimentally verify) |

| Product Ion 1 (m/z) | 164.9 | To be determined |

| Product Ion 2 (m/z) | 214.9 | To be determined |

| Ionization Mode | Positive Electrospray (ESI+) | Positive Electrospray (ESI+) |

Note: The precursor ion for this compound is an estimate based on its molecular weight. The exact m/z and optimal product ions should be determined by infusing the standard into the mass spectrometer.

Q2: What is a suitable sample preparation protocol for plasma samples?

A2: A simple and effective protein precipitation method is often sufficient.

-

To 100 µL of plasma, add 300 µL of acetonitrile containing the this compound internal standard.

-

Vortex for 1 minute to precipitate the proteins.

-

Centrifuge at >10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Vortex and inject into the LC-MS/MS system.

For cleaner samples and to minimize matrix effects, solid-phase extraction (SPE) can be used.[1]

Q3: Which type of HPLC column is best suited for this separation?

A3: A C18 reversed-phase column is the most commonly used and generally provides good retention and separation for Griseofulvin.[1][2] Columns with a particle size of 5 µm or less are recommended for better efficiency and resolution.

Experimental Protocols

LC-MS/MS Method for the Quantification of Griseofulvin in Plasma

This protocol is a general guideline and should be optimized for your specific instrumentation and application.

1. Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

-

Add 300 µL of ice-cold acetonitrile containing this compound at a concentration of 100 ng/mL.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of mobile phase A (see below).

-

Vortex for 30 seconds and transfer to an autosampler vial.

2. LC-MS/MS Conditions

-

HPLC System: Agilent 1200 series or equivalent

-

Mass Spectrometer: AB Sciex API 4000 or equivalent

-

Column: C18, 100 mm x 2.1 mm, 3.5 µm particle size

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient:

-

0-1 min: 30% B

-

1-5 min: 30% to 90% B

-

5-6 min: 90% B

-

6-6.1 min: 90% to 30% B

-

6.1-8 min: 30% B

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 10 µL

-

Ionization Source: Electrospray Ionization (ESI) in Positive Mode

-

MRM Transitions:

-

Griseofulvin: 353.1 → 164.9 (Quantifier), 353.1 → 214.9 (Qualifier)

-

This compound: Determine experimentally (e.g., infuse a standard solution and identify the precursor ion and major product ions). A likely precursor would be ~356.1 m/z.

-

Visualizations

Caption: Experimental workflow for the quantification of Griseofulvin in plasma.

Caption: Troubleshooting guide for common peak shape issues.

References

Addressing matrix effects in Griseofulvin quantification

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in Griseofulvin quantification.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the quantification of Griseofulvin?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as Griseofulvin, due to the presence of co-eluting compounds from the sample matrix.[1][2] This can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity).[1][2][3] These effects can compromise the accuracy, precision, and sensitivity of the analytical method, leading to erroneous quantification of Griseofulvin.[1][4]

Q2: What are common sources of matrix effects in biological samples for Griseofulvin analysis?

A2: Common sources of matrix effects in biological samples like plasma, serum, or urine include endogenous components such as phospholipids, salts, and proteins.[1] Exogenous sources can also contribute, including anticoagulants, dosing vehicles, and co-administered medications.[1]

Q3: How can I detect and quantify matrix effects in my LC-MS/MS assay for Griseofulvin?

A3: A standard method to quantify matrix effects is the post-extraction spiking method.[1] This involves comparing the peak response of Griseofulvin spiked into a blank matrix extract (post-extraction) with the response of Griseofulvin in a neat solution at the same concentration. The ratio of these responses, known as the matrix factor (MF), indicates the extent of ion suppression (MF < 1) or enhancement (MF > 1).[1] It is recommended to evaluate this across multiple lots of the biological matrix.[1]

Q4: What are the primary strategies to mitigate matrix effects during Griseofulvin analysis?

A4: The primary strategies to minimize matrix effects include:

-

Effective Sample Preparation: Employing techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or Protein Precipitation (PPT) to remove interfering components.[5][6]

-

Chromatographic Separation: Optimizing the liquid chromatography (LC) method to separate Griseofulvin from co-eluting matrix components.[3]

-

Use of an Appropriate Internal Standard (IS): A suitable internal standard, ideally a stable isotope-labeled version of Griseofulvin, can help to compensate for variability in ionization.[1][6]

-

Dilution: The "dilute-and-shoot" approach can be effective if the concentration of Griseofulvin is high enough to permit dilution, which reduces the concentration of interfering matrix components.[5]

Q5: Which sample preparation technique is most effective for reducing matrix effects when quantifying Griseofulvin?

A5: The choice of sample preparation technique depends on the complexity of the matrix and the required sensitivity.

-

Solid-Phase Extraction (SPE): Generally considered a very effective technique for removing a wide range of interferences, providing a cleaner extract.[5][7]

-